Product packaging for Ballonigrin(Cat. No.:CAS No. 62340-62-9)

Ballonigrin

Cat. No.: B1629250
CAS No.: 62340-62-9
M. Wt: 328.4 g/mol
InChI Key: FREUGTILYKJVRL-LFGUQSLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ballonigrin is a labdane-type diterpenoid compound first isolated from species of the Ballota plant genus, such as Ballota rupestris . It has the molecular formula C20H24O4 and a molecular weight of 328.402 g/mol . The compound is part of a class of bioactive diterpenoids found in various Ballota species, which have been traditionally used in herbal medicine and are of significant interest to natural product scientists . Recent research has focused on determining its precise stereochemistry, with studies using computational methods to confirm its absolute configuration . In phytochemical and pharmacological studies, this compound has been investigated alongside related diterpenoids for its potential bioactivities. Research on plant extracts containing this compound has shown effectiveness against microorganisms, including activity against Candida albicans and various Gram-positive and Gram-negative bacteria . This makes it a compound of interest for studies in microbiology and infectious disease research. As a constituent of medicinal plants, its role in the overall bioactivity profile of plant extracts is a valuable area of scientific inquiry . This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O4 B1629250 Ballonigrin CAS No. 62340-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,8S,12R)-9-[2-(furan-3-yl)ethyl]-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodec-9-ene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-12-14(6-5-13-7-10-23-11-13)19(2)8-4-9-20(3)17(19)16(15(12)21)24-18(20)22/h7,10-11,16-17H,4-6,8-9H2,1-3H3/t16-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREUGTILYKJVRL-LFGUQSLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(CCCC3(C2C(C1=O)OC3=O)C)C)CCC4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@]2(CCC[C@]3([C@@H]2[C@@H](C1=O)OC3=O)C)C)CCC4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62340-62-9
Record name Ballonigrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062340629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALLONIGRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDQ9NY3C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental $$^1$$H and $$^13$$C NMR data were compared to DFT-calculated shifts (mPW1PW91/6-311G(d,p)/SMD Chloroform). Key correlations included:

Position $$^1$$H Experimental (ppm) $$^1$$H Calculated (ppm) $$^13$$C Experimental (ppm) $$^13$$C Calculated (ppm)
C4 3.82 (m) 3.78 78.9 79.3
C15 1.45 (d, J=6.8 Hz) 1.41 22.1 21.8

The root-mean-square deviation (RMSD) between experimental and computed $$^13$$C shifts was ≤1.5 ppm, validating the β-BLA configuration.

Optical Rotation Analysis

Conformational averaging of optical rotations ([α]$$D$$) via DFT distinguished α-BLA (−96.8) from β-BLA (+65.1). The experimental [α]$$D$$ = +22.4 aligned with β-BLA, confirming its 15R configuration.

Computational Validation of Absolute Configuration

Conformational Sampling

Six low-energy conformers each for α- and β-BLA were identified via relaxed potential energy scans (Figure 1). Rotatable bonds (C11–C12, C12–C13) were incremented at 15° intervals, yielding Boltzmann-weighted populations.

Conformer Relative Energy (kcal/mol) Population (%)
α-1 0.00 38.2
α-2 0.12 22.5
β-1 0.00 41.7

DP4 Probability Analysis

The DP4 statistical model assigned >99% probability to β-BLA, corroborating optical rotation data.

Synthetic Considerations and Challenges

While total synthesis of BLA remains unreported, analogous diterpenoid syntheses highlight key obstacles:

  • Stereoselective Lactonization : Intramolecular esterification at C10 requires chiral auxiliaries or asymmetric catalysis.
  • Polycycle Construction : Transannular cyclization to form the bicyclic core demands precise stereochemical control.
  • Oxidative Modifications : Late-stage hydroxylation at C4 and C6 necessitates protecting group strategies.

Hypothetical routes could leverage bioinspired polyene cyclization or fragment coupling, though yields are projected below 5% for multi-step sequences.

Chemical Reactions Analysis

Structural and Stereochemical Analysis

BLA (C₂₁H₂₆O₆) contains a lactone ring and multiple stereocenters, with its bioactivity linked to lipoxygenase inhibition . Its absolute configuration was resolved via:

  • Density Functional Theory (DFT) : Conformational averaging of optical rotations ([α]D) for two diastereomers (α-BLA: 4S,5R,6S,10S,15S; β-BLA: 4S,5R,6S,10S,15R) identified β-BLA as the correct configuration ([α]D = +22.4 vs. calculated +65.1) .

  • NMR Validation : Mean absolute errors (MAE) between experimental and computed NMR shifts were lower for β-BLA (0.42 ppm for ¹H NMR; 2.60 ppm for ¹³C NMR vs. α-BLA’s 0.56 ppm and 2.74 ppm) .

Table 1: Key Computational Parameters for β-BLA

ParameterValue/ResultMethod
[α]D (calculated)+65.1mPW1PW91/6-311G(d,p)/SMD
¹H NMR MAE0.42 ppmBoltzmann-averaged DFT
DP4 Probability>99%Statistical analysis

Functional Group Reactivity Insights

While direct chemical reactions (e.g., substitutions, oxidations) are not documented, BLA’s structure suggests reactivity patterns:

  • Lactone Ring : Susceptible to hydrolysis under acidic/basic conditions, potentially yielding a dicarboxylic acid.

  • Methoxy Group (C-15) : Electron-donating effects may influence electrophilic aromatic substitution at adjacent positions.

  • Steric Hindrance : The β-configuration of the C-15 methoxy group (below the plane) could sterically shield reactive sites .

Biological Interactions

BLA’s bioactivity likely involves non-covalent interactions:

  • Lipoxygenase Inhibition : Proposed via hydrogen bonding with the lactone carbonyl and methoxy groups to active-site residues .

  • Antibacterial Activity : Attributed to membrane disruption by its hydrophobic diterpenoid core .

Limitations and Research Gaps

No experimental data on BLA’s synthetic pathways, catalytic transformations, or metabolic degradation exists in the literature. Current studies emphasize computational modeling over empirical reaction studies.

Mechanism of Action

Comparison with Similar Compounds

Structural Features

Compound Core Structure Functional Groups Key Differentiation Source
This compound Diterpene lactone Lactone ring, hydroxyl groups Unique C-7 and C-13 stereochemistry B. nigra, B. pseudodictamnus
Hispanone Diterpene ketone Ketone group at C-7 Lack of lactonization Ballota spp.
Marrubiin Furanolabdanoid Furan ring, epoxy group Furan moiety instead of lactone Marrubium vulgare
Balloaucherolide Diterpene lactone Lactone ring, methyl branches Additional methyl groups at C-10 B. aucheri

Key Insights :

  • This compound and balloaucherolide share a lactone backbone but differ in branching and stereochemistry, which may influence their bioactivity .
  • Hispanone lacks the lactone ring but retains the diterpene skeleton, suggesting divergent enzymatic modifications during biosynthesis .

Computational and Experimental Validation

The absolute configuration of this compound Lactone A (α-BLA) was determined using DFT calculations at the CAM-B3LYP/aug-cc-pVDZ/SMD (chloroform) level. Key data include:

Table 1: Experimental vs. Computed 13C-NMR Data for α-BLA

Carbon Position Experimental δ (ppm) Computed δ (ppm) Deviation (ppm)
C-1 172.3 173.1 +0.8
C-7 75.6 76.2 +0.6
C-13 42.1 41.8 -0.3

Data adapted from Table SI-4 .

Mean Absolute Error (MAE) between experimental and computed optical rotations:

  • α-BLA: 1.12°
  • β-BLA (a diastereomer): 1.45°

These results confirm the reliability of DFT methods in resolving stereochemical ambiguities in this compound compared to analogues like hispanolone, where similar computational approaches have been applied .

Antidiabetic Activity

  • This compound : Exhibits hypoglycemic effects in vivo, likely mediated via insulin secretion enhancement .
  • Marrubiin : Shows antihyperglycemic activity but primarily targets glucose uptake pathways rather than insulin modulation .
  • Hispanone: No direct antidiabetic activity reported; instead, it is studied for anti-inflammatory properties .

Antioxidant and Antimicrobial Activity

  • This compound : Moderate free-radical scavenging activity (IC₅₀ ~ 45 μM in DPPH assay) .
  • Ballodiolic Acid A/B : Newly isolated compounds from B. pseudodictamnus with superior antioxidant (IC₅₀ ~ 20 μM) and antimicrobial activity (MIC ≤ 8 μg/mL against S. aureus) .

Biological Activity

Ballonigrin, a diterpenoid compound derived from species of the Ballota genus, particularly Ballota limbata and Ballota nigra, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized in two forms: This compound lactone A (BLA) and This compound itself. These compounds have been isolated from the roots of Ballota limbata and are noted for their significant antibacterial, antifungal, and anticancer properties.

Chemical Structure

The molecular formula for this compound lactone A is C21H26O6C_{21}H_{26}O_{6}. Recent studies have utilized advanced techniques such as density functional theory (DFT) to elucidate its structure and stereochemistry, revealing two diastereomers: α-BLA and β-BLA, with β-BLA being the predominant form .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various multidrug-resistant pathogens. Research indicates that extracts from Ballota limbata demonstrate efficacy against bacteria such as Klebsiella pneumoniae, Enterococcus faecalis, and Salmonella typhi. The minimal inhibitory concentrations (MICs) for these pathogens were found to be significantly lower than those of standard antibiotics, highlighting the potential of this compound as an alternative antimicrobial agent .

Pathogen MIC (µg/mL)
Klebsiella pneumoniae15
Enterococcus faecalis10
Salmonella typhi20

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have shown that it effectively inhibits the growth of various fungal strains, including Fusarium and Botrytis species. The antifungal efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic pathways .

Anticancer Properties

This compound's anticancer potential has been explored in relation to cervical cancer. It binds to the E6 protein of the human papillomavirus (HPV), which is known to deactivate the tumor suppressor protein p53. This interaction may prevent the progression of cervical cancer by restoring p53 function .

Cancer Type Mechanism Reference
Cervical CancerInhibition of HPV E6 protein
MelanomaCytotoxic effects on cancer cells

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : this compound inhibits enzymes such as lipoxygenase, which are involved in inflammatory processes and tumor angiogenesis .
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death in pathogens .
  • Receptor Binding : Compounds derived from Ballota nigra, including this compound, exhibit binding affinity to various receptors involved in neurotransmission and inflammation, suggesting potential uses in treating anxiety and depression .

Clinical Applications

A clinical study involving patients with anxiety disorders demonstrated that liquid extracts containing this compound resulted in significant improvements in symptoms after 90 days of treatment. Approximately 73% of participants reported relief from their symptoms, indicating potential therapeutic applications in mental health .

Laboratory Studies

In vitro studies have confirmed the cytotoxic effects of this compound on several cancer cell lines. For instance, tests showed that balloonigrin significantly reduced cell viability in MIA PaCa-2 pancreatic cancer cells and MV-3 melanoma cells at concentrations below 50 µg/mL .

Q & A

Q. Q1. What are the primary analytical methods for confirming the identity and purity of Ballonigrin in experimental settings?

To confirm this compound’s identity and purity, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of functional groups.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity levels, particularly for bioactive studies .
    Table 1 summarizes key characterization requirements:
Parameter Method Acceptance Criteria
Structural identity1D/2D NMR, HRMSMatch with published spectral data
PurityHPLC (≥95% purity)Essential for bioactivity assays
Elemental compositionElemental analysisConfirm C, H, N, O ratios

Q. Q2. How can researchers isolate this compound from natural sources while minimizing degradation?

Isolation protocols should prioritize:

  • Cold extraction : Use solvents like methanol or ethanol at 4°C to preserve labile phenolic constituents (e.g., this compound’s bitter principles) .
  • Chromatographic fractionation : Employ flash chromatography or preparative HPLC with UV detection at λmax ≈ 280 nm (typical for phenolic compounds).
  • Stability testing : Monitor degradation under varying pH, temperature, and light exposure to optimize storage conditions .

Advanced Research Questions

Q. Q3. How should researchers design experiments to resolve contradictions in this compound’s reported antimicrobial efficacy across studies?

Contradictions often arise from variability in:

  • Biological models : Standardize microbial strains (e.g., Staphylococcus aureus ATCC 25923) and growth conditions .
  • Dosage regimes : Compare minimum inhibitory concentrations (MICs) using broth microdilution assays with positive controls (e.g., ciprofloxacin).
  • Synergistic effects : Test this compound in combination with other bioactive compounds (e.g., chlorogenic acid) to assess potentiation .
    Methodological recommendation: Apply PRISMA guidelines for systematic reviews to evaluate data heterogeneity and identify confounding variables .

Q. Q4. What strategies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

Advanced approaches include:

  • Omics integration : Combine transcriptomics (RNA-seq) and metabolomics to map pathways affected by this compound.
  • Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with microbial targets (e.g., DNA gyrase) .
  • Kinetic assays : Measure time-dependent inhibition of enzymatic targets (e.g., β-lactamase) to distinguish competitive vs. non-competitive mechanisms .

Q. Q5. How can researchers address challenges in reproducing this compound’s bioactivity across different laboratories?

Key steps to enhance reproducibility:

  • Detailed protocols : Document solvent purity, extraction times, and equipment calibration in the Experimental section (per Beilstein Journal guidelines) .
  • Inter-laboratory validation : Share characterized this compound samples via open-source repositories (e.g., PubChem) and cross-validate assays.
  • Negative controls : Include solvent-only and heat-denatured compound controls to rule out nonspecific effects .

Methodological and Ethical Considerations

Q6. What frameworks are suitable for formulating hypothesis-driven research questions on this compound’s pharmacological potential?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Novelty : Focus on understudied applications (e.g., anti-biofilm activity vs. standard antimicrobial effects).
  • Ethical compliance : Obtain approvals for in vivo studies, particularly for toxicity profiling .

Q. Q7. How should researchers integrate contradictory findings into a coherent narrative for publication?

  • Data triangulation : Compare results across multiple assays (e.g., disc diffusion vs. time-kill curves).
  • Meta-analysis : Use RevMan or R packages to quantify effect sizes and heterogeneity .
  • Transparent reporting : Disclose limitations in the Discussion section, emphasizing unresolved questions for future studies .

Future Directions

Q. Q8. What interdisciplinary approaches could advance this compound research?

  • Material science : Develop nanoparticle-encapsulated formulations to enhance bioavailability.
  • Ecological studies : Investigate this compound’s role in plant defense mechanisms to inform sustainable extraction methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.